3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. One known target is the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to metabolism and inflammation . The compound’s effects are mediated through binding to this receptor, leading to modulation of various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-((4-fluorobenzyl)sulfanyl)phenyl)benzenesulfonamide
- 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
- 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
3-fluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both fluorine and sulfonamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17F2N3O2S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-fluoro-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H17F2N3O2S/c1-12-18(22-26(24,25)17-5-3-4-16(20)10-17)13(2)23(21-12)11-14-6-8-15(19)9-7-14/h3-10,22H,11H2,1-2H3 |
InChI Key |
MIELQXGTRYBGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NS(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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